molecular formula C16H14O3 B14457713 4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol CAS No. 73622-73-8

4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol

Cat. No.: B14457713
CAS No.: 73622-73-8
M. Wt: 254.28 g/mol
InChI Key: XPTOYYZVLAKUGB-UHFFFAOYSA-N
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Description

4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, an acetyl group, and a butyn-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol typically involves multiple steps, starting with the preparation of the naphthalene derivative. The acetylation of naphthol can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting acetylated naphthol is then subjected to a coupling reaction with a butyn-1-ol derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or the butyn-1-ol moiety to an alkene or alkane.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Acetyl-1-naphthyloxy)-2-hexanone
  • 4-(4-Acetyl-1-naphthyloxy)-prop-2-yl-carbamat

Uniqueness

4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

CAS No.

73622-73-8

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1-[4-(4-hydroxybut-2-ynoxy)naphthalen-1-yl]ethanone

InChI

InChI=1S/C16H14O3/c1-12(18)13-8-9-16(19-11-5-4-10-17)15-7-3-2-6-14(13)15/h2-3,6-9,17H,10-11H2,1H3

InChI Key

XPTOYYZVLAKUGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C2=CC=CC=C21)OCC#CCO

Origin of Product

United States

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